(2S)-2-Methyl-3-(2-methylphenyl)propan-1-ol
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Overview
Description
(2S)-2-Methyl-3-(2-methylphenyl)propan-1-ol is a chiral alcohol compound with a specific stereochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Methyl-3-(2-methylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts. This method ensures high enantiomeric excess and yields the desired chiral alcohol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis. The use of chiral catalysts and optimized reaction conditions allows for efficient production with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Methyl-3-(2-methylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone.
Reduction: Further reduction can yield different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding ketone.
Reduction: The major products are various alcohol derivatives.
Substitution: The major products depend on the substituent introduced.
Scientific Research Applications
(2S)-2-Methyl-3-(2-methylphenyl)propan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-2-Methyl-3-(2-methylphenyl)propan-1-ol involves its interaction with specific molecular targets. For instance, it may act as a substrate for enzymes such as secondary alcohol dehydrogenases, which catalyze its oxidation to the corresponding ketone. The pathways involved include the oxidation-reduction reactions mediated by these enzymes .
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Methyl-3-(2-methylphenyl)propan-1-ol: The enantiomer of the compound with different stereochemistry.
2-Methyl-3-phenylpropan-1-ol: Lacks the additional methyl group on the phenyl ring.
3-Phenylpropan-1-ol: Lacks both methyl groups.
Uniqueness
(2S)-2-Methyl-3-(2-methylphenyl)propan-1-ol is unique due to its specific stereochemistry and the presence of a methyl group on the phenyl ring, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
(2S)-2-methyl-3-(2-methylphenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-9(8-12)7-11-6-4-3-5-10(11)2/h3-6,9,12H,7-8H2,1-2H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBMUEKTIAQEEJ-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C[C@H](C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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